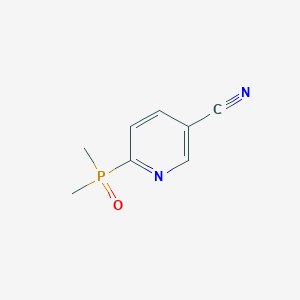![molecular formula C12H21NO4 B8139931 rel-tert-Butyl (3aR,6aR)-3a-(hydroxymethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B8139931.png)
rel-tert-Butyl (3aR,6aR)-3a-(hydroxymethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-tert-Butyl (3aR,6aR)-3a-(hydroxymethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate is a synthetic organic compound with a complex structure It is characterized by a furo[2,3-C]pyrrole core, which is a fused bicyclic system containing both furan and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-tert-Butyl (3aR,6aR)-3a-(hydroxymethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor to form the furo[2,3-C]pyrrole core, followed by functionalization to introduce the hydroxymethyl and tert-butyl ester groups. Reaction conditions often include the use of strong acids or bases, as well as specific catalysts to facilitate the cyclization and functionalization steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: rel-tert-Butyl (3aR,6aR)-3a-(hydroxymethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups or the core structure.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
rel-tert-Butyl (3aR,6aR)-3a-(hydroxymethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-tert-Butyl (3aR,6aR)-3a-(hydroxymethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Rac-tert-butyl (2R,4S)-4-hydroxy-2-(((4-(methoxycarbonyl)cyclohexyl)oxy)methyl)pyrrolidine-1-carboxylate
- Rac-tert-butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
Comparison: rel-tert-Butyl (3aR,6aR)-3a-(hydroxymethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate is unique due to its furo[2,3-C]pyrrole core, which imparts distinct chemical properties and reactivity. In contrast, similar compounds may have different core structures or functional groups, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
tert-butyl (3aR,6aR)-3a-(hydroxymethyl)-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-9-12(7-13,8-14)4-5-16-9/h9,14H,4-8H2,1-3H3/t9-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPRZFKOZKWIBL-JOYOIKCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)(CCO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@](C1)(CCO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
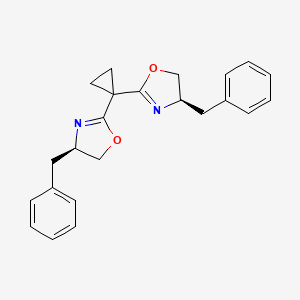
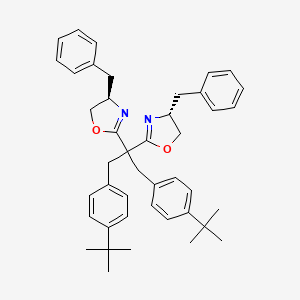
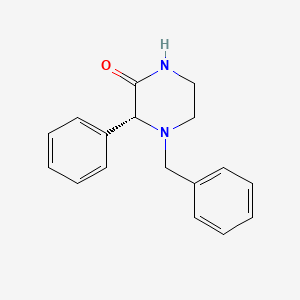
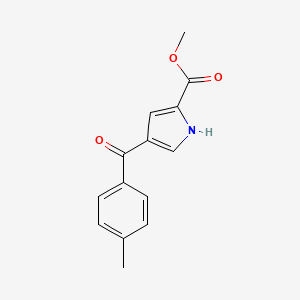
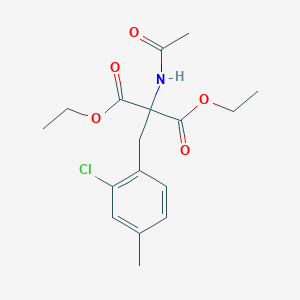
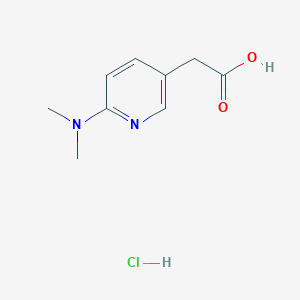
![(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8139892.png)
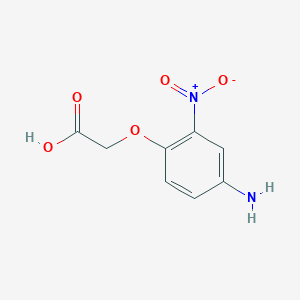
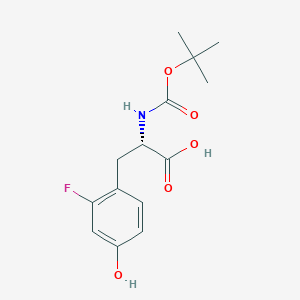
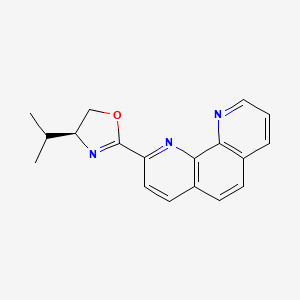
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzaldehyde](/img/structure/B8139915.png)
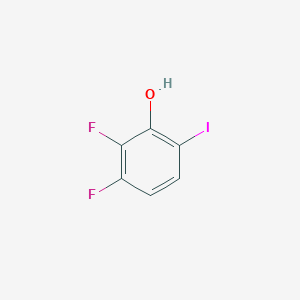
![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-](/img/structure/B8139921.png)
